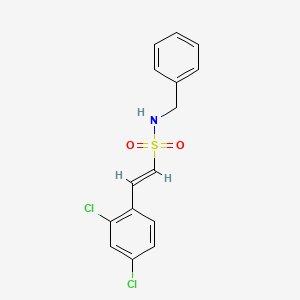
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 2,4-dichlorophenyl group (a benzene ring with chlorine atoms at the 2nd and 4th positions), and an ethenesulfonamide group (a double bond attached to a sulfonamide group). The “(E)” denotes the geometry around the double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the ethene double bond. The “(E)” configuration indicates that the benzyl and 2,4-dichlorophenyl groups are on opposite sides of the double bond .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the ethene double bond and the electron-withdrawing chlorine atoms on the phenyl ring. The sulfonamide group could also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the nonpolar benzene rings could affect its solubility. The dichlorophenyl group could also influence its reactivity .Scientific Research Applications
Water Treatment and Environmental Remediation
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide: has shown promise in water treatment processes. Researchers have explored its use in degrading chlorophenols, such as 2,4-dichlorophenol (2,4-DCP), which are common environmental contaminants . Sequential electrocatalytic reduction and oxidation with a Pd-MWCNTs/Ni-foam electrode efficiently degrade 2,4-DCP, achieving high removal efficiencies for both phenol and total organic carbon (TOC). Hydroxy radicals (·OH) play a crucial role in this process.
Herbicide Development
Given its structural similarity to herbicides, (E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide could serve as a valuable lead compound for designing novel herbicides. Herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture to control broadleaf weeds . Investigating its herbicidal activity and mode of action may yield insights for sustainable weed management.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-benzyl-2-(2,4-dichlorophenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-14-7-6-13(15(17)10-14)8-9-21(19,20)18-11-12-4-2-1-3-5-12/h1-10,18H,11H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIVQTUDYARTGP-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2390244.png)

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2390247.png)
![1-((1-(2,5-difluorobenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2390249.png)

![2,6-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2390251.png)

![(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2390253.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2390255.png)